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Cross-reactivity issues with DCBLD2 antibodies

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Compound of Interest		
Compound Name:	Anti-DCBLD2/ESDN Antibody	
	(FA19-1)	
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Technical Support Center: DCBLD2 Antibodies

Welcome to the technical support center for DCBLD2 antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of DCBLD2 antibodies in various experimental applications. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you overcome common challenges and obtain reliable results.

Frequently Asked Questions (FAQs)

Q1: What is DCBLD2 and what is its function?

A1: DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2), also known as ESDN or CLCP1, is a type I transmembrane protein.[1][2] It plays a role in various cellular processes, including cell growth, migration, and angiogenesis.[3][4] DCBLD2 is implicated in several signaling pathways, such as the Epithelial-Mesenchymal Transition (EMT), PI3K-Akt, and Rap1 pathways, and is often studied in the context of cancer progression and drug resistance.[5]

Q2: What is the expected molecular weight of DCBLD2 in a Western Blot?

A2: The canonical human DCBLD2 protein has a predicted molecular weight of approximately 85 kDa.[3] However, it is a glycoprotein and can undergo post-translational modifications.[3] Therefore, in a Western Blot, DCBLD2 may appear as bands at higher molecular weights, potentially between 100-130 kDa. Always refer to the datasheet of the specific antibody you are using for the expected band size.





Q3: Are there different isoforms of DCBLD2 I should be aware of?

A3: Yes, there are at least two known protein isoforms for human DCBLD2, with the canonical isoform being 775 amino acids long.[1][3][6] When selecting an antibody, it is important to check the immunogen sequence to understand which isoform(s) it is likely to detect. Different isoforms may have different expression patterns and functions.

Q4: How can I be sure that my DCBLD2 antibody is specific?

A4: Antibody specificity is crucial for reliable data. Here are a few ways to validate the specificity of your DCBLD2 antibody:

- Knockout/Knockdown Validation: The most rigorous method is to test the antibody on a cell
 line or tissue where the DCBLD2 gene has been knocked out (KO) or its expression knocked
 down (e.g., by siRNA or shRNA). A specific antibody should show a significantly reduced or
 absent signal in the KO/knockdown sample compared to the wild-type control. Some
 antibody manufacturers provide this validation data.
- Correlation with RNA-seq data: Compare the protein expression pattern observed with your antibody across different tissues or cell lines with publicly available RNA-sequencing data for DCBLD2. A good correlation supports antibody specificity.
- Multiple Antibodies: Use two or more different antibodies that recognize different epitopes on the DCBLD2 protein. If both antibodies produce a similar staining pattern, it increases confidence in the specificity of the signal.

Q5: What are the most common applications for DCBLD2 antibodies?

A5: DCBLD2 antibodies are frequently used in a variety of immunoassays, including:

- Western Blotting (WB)
- Immunohistochemistry (IHC) on paraffin-embedded and frozen tissues[7]
- Immunofluorescence (IF) / Immunocytochemistry (ICC)[8]
- Enzyme-Linked Immunosorbent Assay (ELISA)[6]



Flow Cytometry

It is essential to use an antibody that has been validated for your specific application.

Cross-Reactivity Issues

A significant challenge in working with any antibody is the potential for cross-reactivity with other proteins, leading to non-specific signals and misinterpretation of results. While specific cross-reactivity data for all DCBLD2 antibodies is not readily available, here are some key considerations and troubleshooting strategies.

Potential for Cross-Reactivity with Paralogs:

DCBLD2 has a known paralog, NETO1 (Neuropilin and Tolloid like 1), which shares some structural similarity.[3] Depending on the immunogen sequence used to generate the antibody, there is a possibility of cross-reactivity.

How to Assess and Mitigate Cross-Reactivity:

- Analyze Protein Sequence Homology: Before starting your experiments, perform a protein BLAST search with the immunogen sequence of your antibody to identify other human proteins with significant homology. This can help you anticipate potential cross-reactivities.
- Use Knockout/Knockdown Validated Antibodies: Whenever possible, choose antibodies that have been validated using knockout or knockdown models. This is the most reliable way to ensure the antibody is specific to DCBLD2.
- Run Appropriate Controls:
 - Negative Tissue/Cell Line Control: Use a cell line or tissue known to have very low or no expression of DCBLD2.
 - Isotype Control: In applications like IHC, IF, and Flow Cytometry, use an isotype control
 antibody of the same immunoglobulin class and concentration as your primary antibody to
 assess non-specific binding.
 - Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.



Troubleshooting Guides Western Blotting (WB)

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Problem	Possible Cause	Recommended Solution
No band or weak signal	Insufficient protein loaded.	Increase the amount of protein loaded per lane (20-40 µg of total lysate is a good starting point).
Low antibody concentration.	Increase the primary antibody concentration or incubate overnight at 4°C.	
Inefficient protein transfer.	Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.	
Antibody not suitable for WB.	Ensure the antibody is validated for Western Blotting.	-
Multiple bands or non-specific bands	High antibody concentration.	Decrease the primary and/or secondary antibody concentration.
Insufficient blocking.	Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk).	
Protein degradation.	Prepare fresh lysates and always include protease inhibitors.	_
Splice variants or post- translational modifications.	Consult protein databases like UniProt for information on known isoforms and modifications of DCBLD2.[6]	-
Cross-reactivity.	Perform a BLAST search with the immunogen sequence. Use a KO/KD validated antibody if available.	



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High background	Insufficient washing.	Increase the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer.
Blocking issues.	Optimize blocking conditions as mentioned above.	
High secondary antibody concentration.	Titrate the secondary antibody to the optimal dilution.	

Immunohistochemistry (IHC)



Problem	Possible Cause	Recommended Solution
No staining or weak staining	Inadequate antigen retrieval.	Optimize the antigen retrieval method (heat-induced epitope retrieval with citrate or EDTA buffer is common for DCBLD2).[9]
Low primary antibody concentration.	Increase the antibody concentration or incubation time (e.g., overnight at 4°C).	
Antibody not suitable for IHC on paraffin sections.	Confirm that the antibody is validated for this application.	_
Tissue over-fixation.	Adjust fixation time and conditions.	
High background or non- specific staining	Non-specific antibody binding.	Increase the concentration of the blocking serum or use a serum from the same species as the secondary antibody.
Endogenous peroxidase or phosphatase activity.	Perform a quenching step (e.g., with 3% H2O2 for peroxidase) before primary antibody incubation.[10]	
Cross-reactivity of the secondary antibody.	Use a pre-adsorbed secondary antibody or one raised against a different species than your sample.	
High primary antibody concentration.	Titrate the primary antibody to find the optimal dilution.	-

Immunofluorescence (IF)

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Problem	Possible Cause	Recommended Solution
No signal or weak signal	Inefficient permeabilization (for intracellular targets).	Optimize the permeabilization step (e.g., with Triton X-100 or saponin).
Photobleaching of the fluorophore.	Minimize exposure to light during incubation and imaging. Use an anti-fade mounting medium.	
Low antibody concentration.	Increase the primary antibody concentration and/or incubation time.	
High background	Autofluorescence of the tissue/cells.	Use a different fixative, or treat the sample with a quenching agent like sodium borohydride. Image at a longer wavelength if possible.
Insufficient blocking.	Increase blocking time and use an appropriate blocking serum.	
Non-specific secondary antibody binding.	Run a secondary antibody-only control. Use a cross-adsorbed secondary antibody.	_

ELISA



Problem	Possible Cause	Recommended Solution
High background	Insufficient washing.	Increase the number of wash cycles and ensure complete aspiration of wash buffer.
High antibody concentrations.	Optimize the concentrations of both capture and detection antibodies.	
Non-specific binding.	Ensure proper blocking of the plate.	
Low signal	Low antibody affinity or concentration.	Use a validated antibody pair and optimize their concentrations.
Inactive enzyme conjugate.	Check the expiration date and proper storage of the conjugate.	
Insufficient incubation times.	Optimize incubation times for sample, antibodies, and substrate.	_

Experimental Protocols Western Blotting Protocol for DCBLD2

- Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
- Electrophoresis: Mix 20-40 μg of protein with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto an 8-10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
- Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
 Confirm successful transfer by staining the membrane with Ponceau S.



- Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the DCBLD2 primary antibody diluted in blocking buffer (check datasheet for recommended dilution, typically 1:500 -1:2000) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

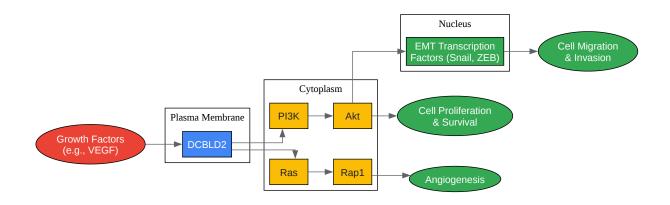
Immunohistochemistry (IHC) Protocol for DCBLD2 (Paraffin-Embedded Tissues)

- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) or 1 mM EDTA buffer (pH 8.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
- Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Wash with PBS.
- Blocking: Block non-specific binding by incubating sections with 5% normal serum (from the same species as the secondary antibody) in PBS for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate sections with the DCBLD2 primary antibody diluted in blocking buffer (e.g., 1:100 1:500) overnight at 4°C in a humidified chamber.



- Washing: Wash slides three times for 5 minutes each with PBS.
- Secondary Antibody Incubation: Incubate with a biotinylated or polymer-based HRPconjugated secondary antibody for 30-60 minutes at room temperature.
- Washing: Wash slides three times for 5 minutes each with PBS.
- Detection: Apply streptavidin-HRP (if using a biotinylated secondary) followed by a DAB substrate kit. Monitor color development under a microscope.
- Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

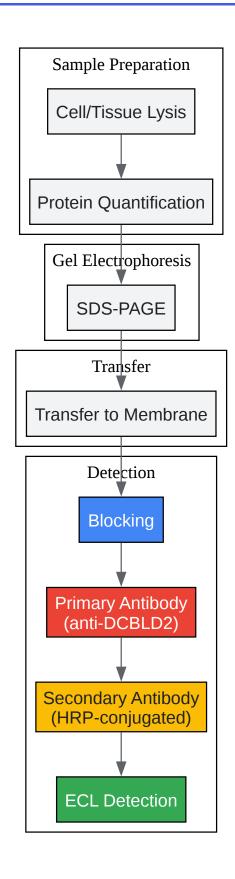
Visualizations



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Caption: Simplified signaling pathways involving DCBLD2.

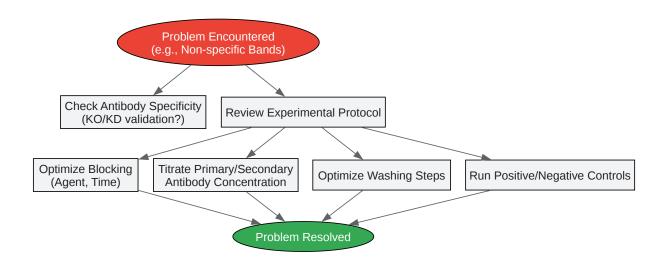




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Caption: Standard workflow for Western Blotting.





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Caption: A logical approach to troubleshooting immunoassays.

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